
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is a derivative of the amino acid leucine. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group from unwanted reactions during the synthesis process, and it can be removed under specific conditions to reveal the free amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine typically involves the reaction of 2-(hydroxymethyl)-L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group of the leucine derivative, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The hydroxymethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for the deprotection of the Boc group.
Substitution: Electrophiles such as alkyl halides can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Deprotection: The major product formed is 2-(hydroxymethyl)-L-leucine after the removal of the Boc group.
Substitution: Depending on the electrophile used, various substituted derivatives of 2-(hydroxymethyl)-L-leucine can be formed.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a protecting group for the amino group in peptide synthesis, allowing for the selective formation of peptide bonds.
Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biocatalysis: It is employed in biocatalytic processes to study enzyme-substrate interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. Under acidic conditions, the Boc group is protonated and subsequently removed, revealing the free amino group. This process involves the formation of a tert-butyl cation and carbon dioxide as by-products .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-2-(hydroxymethyl)-L-leucine can be compared with other Boc-protected amino acids, such as:
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
These compounds share similar properties and applications in peptide synthesis. this compound is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and versatility in chemical reactions .
Propriétés
Numéro CAS |
833484-33-6 |
|---|---|
Formule moléculaire |
C12H23NO5 |
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
(2R)-2-(hydroxymethyl)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-8(2)6-12(7-14,9(15)16)13-10(17)18-11(3,4)5/h8,14H,6-7H2,1-5H3,(H,13,17)(H,15,16)/t12-/m1/s1 |
Clé InChI |
BJCBECMIJKHRSM-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)C[C@@](CO)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(CO)(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


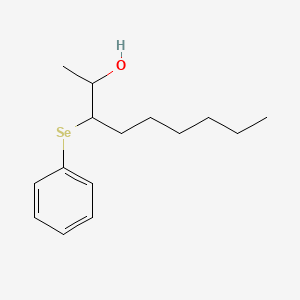
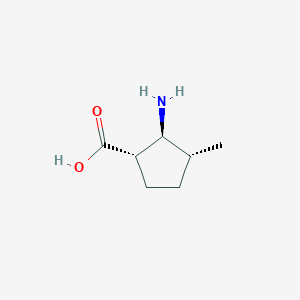


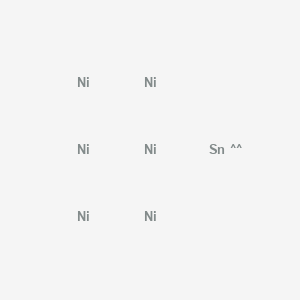
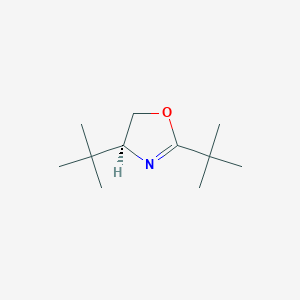
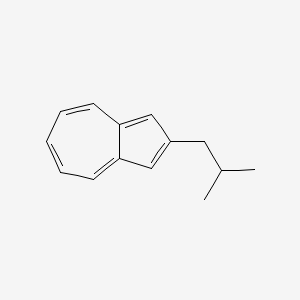
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
